molecular formula C18H24 B13392272 1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene

1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene

Cat. No.: B13392272
M. Wt: 240.4 g/mol
InChI Key: OQSNGGIKIXDODT-UHFFFAOYSA-N
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Description

1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its unique structure, which consists of three fused benzene rings that are partially hydrogenated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene typically involves the hydrogenation of triphenylene. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{18}\text{H}{12} + 6\text{H}2 \rightarrow \text{C}{18}\text{H}_{24} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous hydrogenation of triphenylene using a fixed-bed reactor. The reactor is packed with a hydrogenation catalyst, and the reaction is carried out at elevated temperatures and pressures to achieve high conversion rates.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and alcohols.

    Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of ketones and alcohols.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Used in the production of advanced materials such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

    Anthracene: Similar structure but with different hydrogenation levels.

    Chrysene: Four fused benzene rings, making it more complex.

Uniqueness

1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene is unique due to its partially hydrogenated structure, which imparts different chemical and physical properties compared to fully aromatic compounds like phenanthrene and anthracene. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H24

Molecular Weight

240.4 g/mol

IUPAC Name

1,2,3,4,4a,4b,5,6,7,8,8a,8b-dodecahydrotriphenylene

InChI

InChI=1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-2,7-8,13,15,17-18H,3-6,9-12H2

InChI Key

OQSNGGIKIXDODT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3CCCCC3=C4C2C=CC=C4

Origin of Product

United States

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